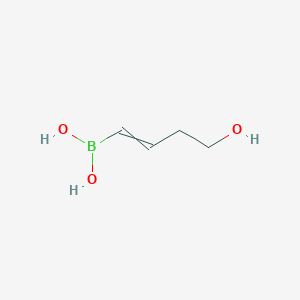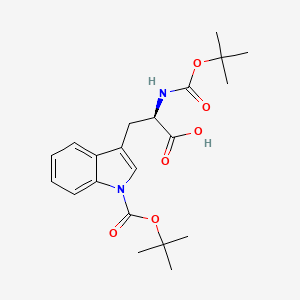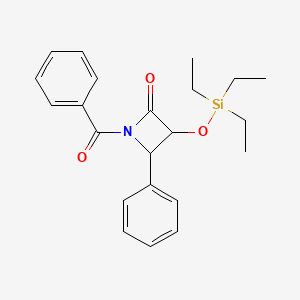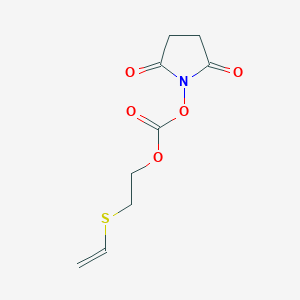
4-Hydroxy-1-butenyl-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-hydroxybut-1-enylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a butenyl chain with a hydroxyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-4-hydroxybut-1-enylboronic acid can be synthesized through various methods, including hydroboration-oxidation of alkenes. One common approach involves the hydroboration of 4-hydroxybut-1-ene with borane (BH₃) or its derivatives, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) . This method ensures the formation of the boronic acid group at the desired position.
Industrial Production Methods
Industrial production of (E)-4-hydroxybut-1-enylboronic acid typically involves large-scale hydroboration-oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-hydroxybut-1-enylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form alcohols or other functional groups.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and appropriate ligands.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of boronate esters.
Substitution: Formation of carbon-carbon or carbon-heteroatom bonds, leading to various substituted products.
Applications De Recherche Scientifique
(E)-4-hydroxybut-1-enylboronic acid has diverse applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of (E)-4-hydroxybut-1-enylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in enzyme inhibition studies and the development of boron-based drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Another boronic acid with a phenyl group instead of a butenyl chain.
Pinacol boronic ester: A boronic ester with a pinacol protecting group.
4-hydroxyphenylboronic acid: A boronic acid with a hydroxyl group on a phenyl ring.
Uniqueness
(E)-4-hydroxybut-1-enylboronic acid is unique due to its specific structure, which combines a butenyl chain with a hydroxyl group and a boronic acid group
Propriétés
Formule moléculaire |
C4H9BO3 |
|---|---|
Poids moléculaire |
115.93 g/mol |
Nom IUPAC |
4-hydroxybut-1-enylboronic acid |
InChI |
InChI=1S/C4H9BO3/c6-4-2-1-3-5(7)8/h1,3,6-8H,2,4H2 |
Clé InChI |
XSUJWDLJOMBWKI-UHFFFAOYSA-N |
SMILES canonique |
B(C=CCCO)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)
![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)
![[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)







![[(3S,4S,6S)-3-hexan-3-yl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13404498.png)


